
1-(3-Aminocyclopentyl)-2-methoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclopentyl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an aminocyclopentyl group attached to a methoxyethanone moiety. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
The synthesis of 1-(3-Aminocyclopentyl)-2-methoxyethan-1-one involves several steps. One common method includes the reaction of cyclopentanone with an amine under specific conditions to form the aminocyclopentyl intermediate. This intermediate is then reacted with methoxyethanone to yield the final product . The reaction conditions typically involve the use of a catalyst and may require specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
1-(3-Aminocyclopentyl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(3-Aminocyclopentyl)-2-methoxyethan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The aminocyclopentyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxyethanone moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
1-(3-Aminocyclopentyl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
Cyclopentylamine: Similar in structure but lacks the methoxyethanone group.
Methoxycyclopentane: Contains a methoxy group but lacks the aminocyclopentyl moiety.
Cyclopentanone: The parent compound used in the synthesis of this compound
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO2/c1-11-5-8(10)6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
SDESZWQBJUARIP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
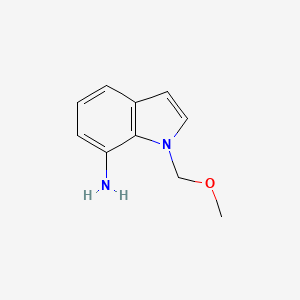
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
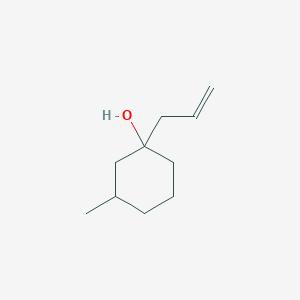

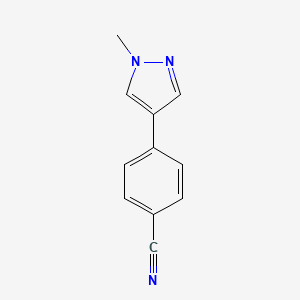
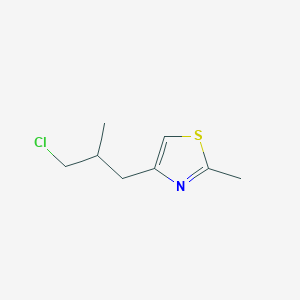
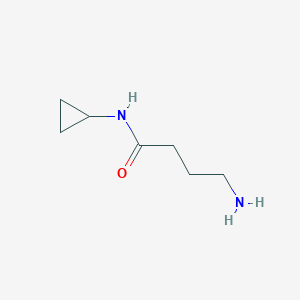
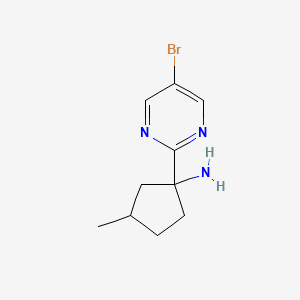
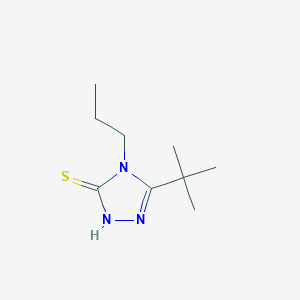
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)

